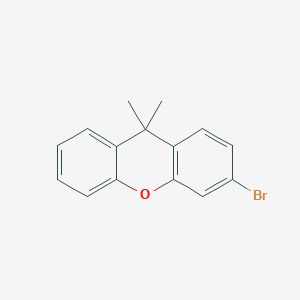
3-Bromo-9,9-dimethyl-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-9,9-dimethyl-9H-xanthene is a chemical compound with the molecular formula C15H13BrO and a molecular weight of 289.17 g/mol . It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of a bromine atom at the 3-position and two methyl groups at the 9-position of the xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9,9-dimethyl-9H-xanthene typically involves the bromination of 9,9-dimethylxanthene. One common method is the reaction of 9,9-dimethylxanthene with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9,9-dimethyl-9H-xanthene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The xanthene core can be oxidized to form xanthone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 9,9-dimethylxanthene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted xanthene derivatives depending on the nucleophile used.
Oxidation Reactions: Xanthone derivatives are the major products.
Reduction Reactions: 9,9-Dimethylxanthene is the primary product.
Scientific Research Applications
3-Bromo-9,9-dimethyl-9H-xanthene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-9,9-dimethyl-9H-xanthene and its derivatives involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethylxanthene: Lacks the bromine atom at the 3-position, making it less reactive in substitution reactions.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene: Contains additional bromine atoms and tert-butyl groups, leading to different chemical properties and reactivity.
Uniqueness
3-Bromo-9,9-dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C15H13BrO |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
3-bromo-9,9-dimethylxanthene |
InChI |
InChI=1S/C15H13BrO/c1-15(2)11-5-3-4-6-13(11)17-14-9-10(16)7-8-12(14)15/h3-9H,1-2H3 |
InChI Key |
GQNBAMFFNRZVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)OC3=CC=CC=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















